1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a fluorine atom, a naphthalene-2-carbonyl group, and an azabicyclo[221]heptane core
Preparation Methods
The synthesis of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile to form the bicyclic structure. The reaction conditions often involve the use of a chiral Lewis acid catalyst to achieve high enantioselectivity . The naphthalene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid .
Chemical Reactions Analysis
1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The unique bicyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorine atom and the naphthalene-2-carbonyl group play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as camphor, α-santalol, and β-santalol. These compounds share the bicyclic core but differ in their functional groups and overall structure. The presence of the fluorine atom and the naphthalene-2-carbonyl group in this compound makes it unique, providing distinct chemical and biological properties .
Properties
CAS No. |
2377035-81-7 |
---|---|
Molecular Formula |
C17H16FNO |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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